molecular formula C14H15N3O3S2 B2618386 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795301-48-2

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2618386
CAS No.: 1795301-48-2
M. Wt: 337.41
InChI Key: JUHSLGWWEZCJTO-UHFFFAOYSA-N
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Description

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a pyrrolidine ring substituted with a methylthio-nicotinoyl group at the 3-position of the TZD core.

Properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-21-12-10(3-2-5-15-12)13(19)16-6-4-9(7-16)17-11(18)8-22-14(17)20/h2-3,5,9H,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSLGWWEZCJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Coupling with Nicotinoyl Group: The nicotinoyl group, substituted with a methylthio moiety, can be introduced through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with 2-(methylthio)nicotinoyl chloride.

    Final Assembly: The final step involves coupling the pyrrolidine intermediate with the thiazolidine-2,4-dione core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nicotinoyl group can undergo reduction to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazolidine-2,4-dione core can participate in nucleophilic substitution reactions, where the carbonyl groups are reactive towards nucleophiles like amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, hydrazine, primary amines.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives of the nicotinoyl group.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit activity against certain diseases. Research into its pharmacological properties could reveal applications in treating conditions such as cancer, bacterial infections, or inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine-2,4-dione core is known to interact with various biological targets, potentially inhibiting enzymes or altering receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 3- and 5-positions. Below is a comparative analysis of structurally related compounds and their functional attributes:

Structural Analogues and Structure-Activity Relationships (SAR)

Compound Name / Structure Key Substituents Biological Activity SAR Insights References
Target Compound : 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)TZD Pyrrolidine-linked methylthio-nicotinoyl group at 3-position Inferred: Kinase/reductase inhibition The pyrrolidine ring enhances conformational flexibility, while the methylthio-nicotinoyl group may improve lipophilicity and target binding.
(Z)-5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)TZD 5-Arylidene, 3-aminoethyl Selective inhibition of melanoma cell proliferation (ERK1/2 pathway) Arylidene groups at C5 enhance selectivity for cancer cell lines; aminoethyl side chains modulate solubility.
4a (5-(Furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)TZD) 5-Furylidene, 3-piperidinylmethyl COX-2 inhibition (IC₅₀ = 1.2 µM vs. Diclofenac IC₅₀ = 2.8 µM) Bulky piperidinyl groups at C3 improve COX-2 binding; furan enhances π-π interactions.
(Z)-5-(4-Nitrobenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)TZD 5-Nitrobenzylidene, 3-nitro-oxoethyl Aldose reductase inhibition (IC₅₀ = 0.8 µM) Electron-withdrawing nitro groups optimize enzyme active-site interactions.
YPC-21440 (5-Imidazo[1,2-b]pyridazine-linked TZD) Imidazo[1,2-b]pyridazine at C5 Pan-Pim kinase inhibition (IC₅₀ < 10 nM) Rigid heterocyclic systems at C5 enhance kinase selectivity and potency.
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(oxazolylmethyl)TZD 5-Vanilloid, 3-oxazolylmethyl Antifungal (C. albicans biofilm disruption) Hydroxy-methoxy aryl groups at C5 improve antifungal activity; oxazole enhances bioavailability.

Biological Activity

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, with the CAS number 1795301-48-2, is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazolidine core and a nicotinoyl moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : 337.4 g/mol
  • Structure : The compound features a thiazolidine ring connected to a pyrrolidine ring and a methylthio-nicotinoyl group, contributing to its diverse biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • PPARγ Activation : Similar to other thiazolidinediones, this compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a significant role in glucose metabolism and adipogenesis .
  • Antioxidant Properties : The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capabilities .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing cellular signaling and metabolic processes.

Antidiabetic Effects

Thiazolidinedione derivatives are primarily known for their antidiabetic properties. Research indicates that compounds in this class can improve insulin sensitivity and lower blood glucose levels. Studies have shown that this compound exhibits significant activity in enhancing glucose uptake in muscle cells and adipocytes .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The compound's structure suggests that it may exhibit antioxidant properties through free radical scavenging activities. This has been evaluated using assays such as DPPH radical scavenging tests, where it showed promising results compared to standard antioxidants .

Case Studies

Several studies have explored the biological activity of thiazolidinedione derivatives similar to this compound:

  • Antidiabetic Activity : A study demonstrated that thiazolidinedione derivatives significantly reduced blood glucose levels in diabetic animal models. The mechanisms involved included enhanced insulin sensitivity and modulation of lipid metabolism .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited notable inhibition zones, highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntidiabeticEnhanced insulin sensitivity; lowered glucose
AntimicrobialEffective against various bacterial strains
AntioxidantSignificant free radical scavenging activity

Q & A

Q. Yield Optimization Strategies :

  • Use Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (as in ) enhance regioselectivity in heterocyclic reactions .
  • Monitor intermediates via HPLC () to identify bottlenecks.

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • FT-IR : Confirm carbonyl (C=O) stretches (1735 cm⁻¹ for thiazolidinedione) and aromatic C-H bending () .
  • NMR :
    • ¹H-NMR : Look for pyrrolidine protons (δ 3.02–3.83 ppm) and thiazolidinedione CH₂ (δ 3.83 ppm).
    • ¹³C-NMR : Verify amide carbonyls (δ ~170 ppm) and aromatic carbons (δ 120–150 ppm) () .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Advanced: How can computational chemistry predict reactivity or binding affinity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key reactions (e.g., amide bond formation). ICReDD’s approach () integrates computational path searches with experimental validation to reduce trial-and-error .
  • Molecular Docking : Screen against target proteins (e.g., PPAR-γ for thiazolidinediones) using software like AutoDock. Cross-validate with in vitro assays.

Advanced: How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with literature (e.g., ’s δ 8.12–7.69 ppm for aromatic protons) .
  • Dynamic NMR Studies : Assess rotational barriers in pyrrolidine rings if splitting anomalies occur.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure of intermediates or final products.

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • Toxic Intermediates : Handle methylthio-nicotinoyl intermediates in a glovebox () to avoid inhalation/contact .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Segregate heavy metal-containing catalysts (e.g., In₂O₃) for professional disposal () .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazolidinedione ring) using software like Schrödinger’s Phase.
  • In Vitro Assays : Test derivatives for target engagement (e.g., enzyme inhibition) and correlate with substituent effects (e.g., electron-withdrawing groups on the pyridine ring). ’s SAR approach for pyrido-pyrazinones provides a template .
  • Metabolic Stability Studies : Use hepatic microsomes to assess the impact of methylthio groups on half-life.

Advanced: How to optimize reaction scalability without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring (’s RDF2050108) .
  • Membrane Separation : Purify intermediates using nanofiltration (’s RDF2050104) to remove byproducts .

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